molecular formula C25H23N3O3S2 B2490970 Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 923173-60-8

Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2490970
CAS RN: 923173-60-8
M. Wt: 477.6
InChI Key: NBVZLWOFGKTTER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives involves multicomponent reactions, including the Gewald reaction, which is a cornerstone for synthesizing thiophene derivatives. Such processes typically involve the interaction of α-cyanoester with sulfur and an appropriate aldehyde or ketone. This synthesis pathway provides a foundation for further functionalization towards the target compound through subsequent reactions, including amidation and coupling reactions (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Molecular Structure Analysis

The molecular structure of similar thiophene-based compounds has been elucidated through various spectroscopic techniques, including IR, NMR, and X-ray diffraction methods. These analyses reveal detailed insights into the compound's molecular geometry, confirming the presence of the thiophene ring and the substitution pattern around it. Single-crystal X-ray diffraction, in particular, provides precise information about the three-dimensional arrangement of atoms, highlighting the planarity or non-planarity of the molecular structure and the presence of intramolecular hydrogen bonding (Menati, Mir, Notash, & دانشگاه آزاد اسلامی, 2020).

Chemical Reactions and Properties

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a versatile intermediate for a variety of chemical transformations. These include reactions with electrophiles and nucleophiles, cyclization reactions to form fused heterocyclic systems, and the formation of Schiff bases through condensation with aldehydes. Such reactions significantly expand the compound's chemical diversity, enabling the synthesis of a wide array of heterocyclic compounds with potential biological activity (Youssef, Kandeel, Fouli, & Abou-Elmagd, 2005).

Scientific Research Applications

Heterocyclic Synthesis

Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been utilized in the synthesis of novel heterocyclic compounds. For example, it has been involved in the formation of derivatives in new heterocyclic systems like pyrano[2′,3′-4,5]-thieno[3,2-c]pyridine, showcasing its versatility in organic synthesis (Volovenko et al., 1983).

Pharmaceutical Applications

In pharmaceutical research, this compound has been utilized in the development of potential medicinal agents. For instance, the synthesis of tetrahydropyridothienopyrimidine derivatives, which have potential applications in drug development, has involved the use of this compound (Bakhite et al., 2005).

Synthesis of Polyfunctional Derivatives

This compound is instrumental in synthesizing various polyfunctionally substituted derivatives, such as pyran, pyridine, and pyridazine derivatives, demonstrating its critical role in creating complex organic structures (Mohareb et al., 2004).

Development of GyrB Inhibitors

It has been used in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. Compounds derived from this chemical have shown promising activity in inhibiting Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay, indicating its potential in tuberculosis treatment (Jeankumar et al., 2013).

Antimicrobial Applications

The compound has also been used as a building block for the synthesis of heterocyclic systems with antimicrobial properties. These include thieno[2,3-d]-pyrimidine, thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, thieno[2,3-d]-1,3-thiazine, and 1,2,4-triazole systems, which have been evaluated for their antimicrobial activities (Hemdan et al., 2015).

Catalytic Reactions

This compound has been involved in catalytic reactions such as the phosphine-catalyzed [4 + 2] annulation, leading to the formation of highly functionalized tetrahydropyridines. This demonstrates its role in facilitating complex chemical reactions (Zhu et al., 2003).

Anticancer Research

This compound has been used as a precursor for synthesizing compounds with anticancer activity. Some of these compounds have shown potent activity against colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).

Future Directions

: El-Meligie, S. E. M., Khalil, N. A., El-Nassan, H. B., & Ibraheem, A. A. M. (2020). New synthetic approaches to thieno[3,2-d]pyrimidine and thieno

properties

IUPAC Name

ethyl 2-[(3-amino-6-phenylthieno[2,3-b]pyridine-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-2-31-25(30)19-15-10-6-7-11-18(15)32-24(19)28-22(29)21-20(26)16-12-13-17(27-23(16)33-21)14-8-4-3-5-9-14/h3-5,8-9,12-13H,2,6-7,10-11,26H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVZLWOFGKTTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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